molecular formula C23H33ClN2 B143247 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride CAS No. 131042-78-9

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride

Cat. No. B143247
M. Wt: 373 g/mol
InChI Key: PGYYVTILCOIEOP-UHFFFAOYSA-M
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Description

The compound 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. The adamantyl groups attached to the imidazole ring are bulky, cage-like moieties derived from adamantane. This structure is expected to confer unique physical and chemical properties to the compound, potentially making it useful in various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of related adamantyl-imidazole compounds has been reported using 'green' chemistry approaches. For instance, the synthesis of 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles (AITs) involves ring formation reactions starting from 1-(adamantan-1-yl)-2-bromoethanone and 5-alkyl/aryl-2-amino1,3,4-thiadiazoles. These reactions are carried out on a nanomaterial base in ionic liquid media, which is considered environmentally friendly due to reduced waste and the potential for recycling the ionic liquid .

Molecular Structure Analysis

The molecular structure of a closely related compound, 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III), has been elucidated through crystallography. The structure reveals that the imidazole ring is symmetrically substituted with adamantyl groups, and the compound forms a salt with tetrachloridoferrate(III) anions. The adamantyl groups exhibit chair conformations typical of cyclohexane rings, which is a common feature of adamantane derivatives .

Chemical Reactions Analysis

While specific chemical reactions of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride are not detailed in the provided papers, the synthesis of similar adamantyl-imidazole compounds suggests that these structures can participate in various chemical transformations. The presence of the imidazole ring implies potential reactivity at the nitrogen atoms, which could be exploited in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride are not directly reported. However, based on the properties of related compounds, it can be inferred that the bulky adamantyl groups would likely influence the compound's solubility, melting point, and stability. The ionic nature of the compound, as seen in the related 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III), suggests that it may have distinct solubility properties in polar versus non-polar solvents .

Relevant Case Studies

The anti-tuberculosis activity of AITs, which are structurally similar to 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride, has been studied. One of the compounds, 6-(adamantan-1-yl)-2-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, demonstrated potent inhibitory activity against M. tuberculosis, with an MIC value of 8.5 µM. This activity was comparable to standard anti-TB drugs, and the compound's mechanism of action was predicted to involve targeting sterol 14α-demethylase (CYP51) . This case study highlights the potential of adamantyl-imidazole derivatives in medicinal chemistry, particularly as anti-infective agents.

Scientific Research Applications

Applications in Corrosion Inhibition

Imidazoline derivatives, closely related to 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride, are extensively employed as corrosion inhibitors due to their effective bonding with metal surfaces. These compounds are characterized by a 5-membered heterocyclic ring and a long hydrocarbon chain, contributing to their ability to form a hydrophobic film on surfaces, thus protecting them from corrosion. Their chemical structure and properties, synthesis processes, and performance evaluations in various corrosive media have been thoroughly reviewed, indicating their significance in the petroleum industry (Sriplai & Sombatmankhong, 2023).

Applications in Material Science

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride is related to the family of imidazolium-based compounds, which are integral in the development of zeolite imidazolate frameworks (ZIFs), a subclass of metal-organic frameworks (MOFs). These frameworks are renowned for their remarkable physicochemical properties, paving the way for their utilization in various applications. The use of electrospinning as a method for the synthesis of one-dimensional fibrous materials, including ZIFs, has been extensively reviewed, highlighting the potential of these materials in diverse applications and setting a new direction for research in the field (Sankar et al., 2019).

Applications in Ionic Liquid Research

Imidazolium salts are pivotal in the synthesis and application of ionic liquids. These compounds form a two-phase system that facilitates product separation from the catalyst and can be reused without loss of activity or the need for regeneration. The strength of metal-chlorinated ionic liquids, allowing transformations at low temperatures, positions these ionic liquids as crucial components in alternative chemical processes. This review encapsulates the synthesis, properties, and potential uses of imidazolic ionic liquids in various reactions, underscoring their role in green chemistry protocols (Macaev, 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The high reactivity of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride and its derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . This opens up new avenues for research and practical applications in the field of chemistry.

properties

IUPAC Name

1,3-bis(1-adamantyl)imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYYVTILCOIEOP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370573
Record name 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride

CAS RN

131042-78-9
Record name 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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